molecular formula C20H19N3O4 B2366439 methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2415464-64-9

methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate

Cat. No.: B2366439
CAS No.: 2415464-64-9
M. Wt: 365.389
InChI Key: XSWUGJBIWDYKEP-UHFFFAOYSA-N
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Description

methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate: shares similarities with other pyrazole-containing compounds, such as:

Uniqueness

  • The unique combination of a pyrazole ring, a benzoate ester, and a carbamoyl group in this compound provides it with distinct chemical properties and potential applications that are not found in other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-20(26)16-5-3-15(4-6-16)19(25)21-13-18(24)14-7-9-17(10-8-14)23-12-2-11-22-23/h2-12,18,24H,13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUGJBIWDYKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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